1,3-dichloro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one
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Overview
Description
1,3-dichloro-6,7,8,9-tetrahydro-5H-benzo7
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-dichloro-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one can be synthesized through a multi-step process involving the condensation of acetylacetone with phenol, followed by oxidation. The specific steps are as follows:
Condensation Reaction: Acetylacetone reacts with phenol to form phenol acetone.
Oxidation Reaction: The phenol acetone is then oxidized to form 1,3-dichloro-6,7,8,9-tetrahydro-5H-benzoannulen-5-one.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis typically involves standard organic chemistry techniques such as condensation and oxidation reactions, which can be scaled up for industrial purposes.
Chemical Reactions Analysis
Types of Reactions
1,3-dichloro-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or other reduced forms.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols.
Scientific Research Applications
1,3-dichloro-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,3-dichloro-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This reactivity can lead to the formation of covalent bonds with proteins, DNA, or other biomolecules, potentially altering their function and leading to biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one
- 2-Amino-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one
- 2-Chloro-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one
Uniqueness
1,3-dichloro-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one is unique due to the presence of two chlorine atoms at the 1 and 3 positions. This structural feature can influence its reactivity and interactions with other molecules, making it distinct from its analogs .
Properties
Molecular Formula |
C11H10Cl2O |
---|---|
Molecular Weight |
229.10 g/mol |
IUPAC Name |
1,3-dichloro-6,7,8,9-tetrahydrobenzo[7]annulen-5-one |
InChI |
InChI=1S/C11H10Cl2O/c12-7-5-9-8(10(13)6-7)3-1-2-4-11(9)14/h5-6H,1-4H2 |
InChI Key |
FJYJOJBUUWGMSI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=O)C2=C(C1)C(=CC(=C2)Cl)Cl |
Origin of Product |
United States |
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